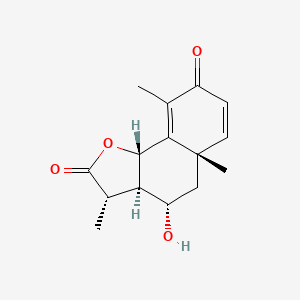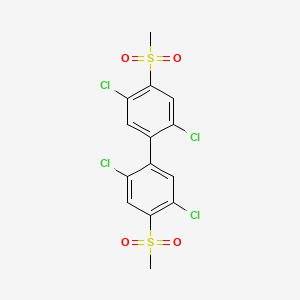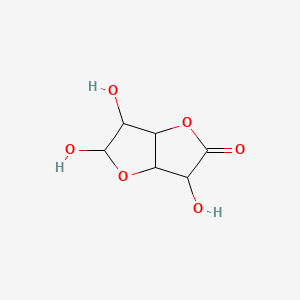
(3R,4R,5R)-hexane-1,3,4,5-tetrol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple or readily available precursors to achieve the desired molecular complexity with specific stereochemistry. For instance, Krishna et al. (2018) described a catalytic approach to produce hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol, highlighting the significance of metal and acid catalysts in achieving high yield and selectivity Krishna et al., 2018.
Molecular Structure Analysis
Understanding the molecular structure of hexane-1,3,4,5-tetrol involves spectroscopic studies and theoretical calculations. Structural and spectroscopic studies, as discussed by Romero et al. (2005), provide insights into the IR and UV spectra, optimized molecular structures, and the effects determining molecular stability Romero et al., 2005.
Aplicaciones Científicas De Investigación
Microbial Degradation and Toxicity
- A review on the microbial degradation and toxicity of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), focusing on potential RDX degradation pathways in bacteria and fungi, suggests that aerobic RDX degradation via denitration and anaerobic pathways forming 4-nitro-2,4-diazabutanal (NDAB) via ring cleavage may be toxicologically preferable for stimulating in contaminated fields (Khan, Lee, & Park, 2012).
Hexane in Food Industry
- Hexane's extensive use in the food industry for extracting vegetable oils, fats, and other bioactive ingredients is reviewed, highlighting its neurotoxicity and the absence of a tolerable daily intake (TDI) established by food safety authorities. This review advocates for clearer risk assessment and encourages the industry to explore alternative extraction methods (Cravotto et al., 2022).
Hexane/Hex-1-ene Separation
- An analysis of activity coefficients at infinite dilution for solutes in ionic liquid of 1-butyl-3-methylimidazolium dicyanamide, focusing on the separation of hexane/hex-1-ene among other separations. This work discusses the potential of ionic liquids as alternative solvents for the separation of alkenes from alkanes, showcasing the versatility of hexane in chemical separation processes (Domańska, Wlazło, & Karpińska, 2016).
Hexane in Organic Materials and Nanoscience
- Hexaazatriphenylene (HAT) derivatives are discussed for their applications in organic materials and nanoscience, including their use in n-type semiconductors, sensors, and liquid crystals. This highlights the relevance of hexane derivatives in the development of advanced materials (Segura, Juárez, Ramos, & Seoane, 2015).
Alternatives to Hexane Extraction
- A practical review of alternative techniques for defatting soy without using hexane, discussing the environmental, economic, and safety drawbacks of hexane extraction and exploring various technological approaches including alternative organic solvents, aqueous extraction, supercritical carbon dioxide extraction, and enzymatically aided extraction. This reflects the ongoing search for safer and more sustainable extraction methods in response to the drawbacks of hexane (Russin, Boye, Arcand, & RajaMohamed, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(3R,4R,5R)-hexane-1,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-4(8)6(10)5(9)2-3-7/h4-10H,2-3H2,1H3/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYZEKVVQZGXOJ-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H](CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220157 | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-hexane-1,3,4,5-tetrol | |
CAS RN |
6988-55-2 | |
| Record name | Olivose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)








![2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-](/img/structure/B1196940.png)

